molecular formula C17H25N3O17P2-2 B1261645 UDP-N-acetyl-alpha-D-galactosamine

UDP-N-acetyl-alpha-D-galactosamine

Cat. No. B1261645
M. Wt: 605.3 g/mol
InChI Key: LFTYTUAZOPRMMI-NESSUJCYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UDP-N-acetyl-alpha-D-galactosamine(2-) is a UDP-N-acetyl-D-galactosamine(2-) in which the anomeric centre of the galactosamine moiety has alpha-configuration;  major species at pH 7.3. It is an UDP-N-acetyl-D-galactosamine(2-) and an UDP-monosaccharide(2-). It is a conjugate base of an UDP-N-acetyl-alpha-D-galactosamine.

Scientific Research Applications

  • Synthesis for Glycosyl Transferase Systems : UDP-N-acetyl-alpha-D-galactosamine has been used in the synthesis of labeled compounds active as substrates in glycosyl transferase systems. These syntheses involve complex biochemical processes and are significant for understanding and manipulating biochemical pathways (Rao & Mendicino, 1978).

  • Role in Cancer and Drug Target Potential : UDP-N-acetyl-alpha-D-galactosamine is involved in the addition of N-acetyl-D-galactosamine to proteins, which is often the first step in O-glycosylation of proteins. This process plays a critical role in various cellular functions, and abnormalities in this pathway have been linked to cancer. The enzyme pp-GalNAc-T6, which uses UDP-N-acetyl-alpha-D-galactosamine, is upregulated in several types of cancer and may serve as a potential target for chemotherapy (Banford & Timson, 2016).

  • Metabolism Studies in Rat Liver : The metabolism of UDP-N-acetyl-alpha-D-galactosamine in the liver has been studied, revealing its conversion through various metabolic pathways. This research provides insights into basic metabolic processes and potential implications for understanding liver diseases (Maley, Tarentino, McGarrahan, & Delgiacco, 1968).

  • Glycoprotein Secretion Inhibition Studies : Studies have shown that UDP-N-acetyl-alpha-D-galactosamine can inhibit protein and glycoprotein secretion in the liver, providing insights into cellular mechanisms and potential therapeutic applications (Bauer, Lukaschek, & Reutter, 1974).

  • Glycoprotein Biosynthesis : The compound plays a role in the biosynthesis of blood group active glycoproteins, facilitating the transfer of N-acetyl-D-galactosamine to peptides in human submaxillary glands and stomach mucosal tissue (Hearn, Goodwin, & Watkins, 1970).

  • Chemoenzymatic Synthesis : UDP-N-acetyl-alpha-D-galactosamine has been synthesized chemoenzymatically from UMP and sucrose, demonstrating the versatility of combining chemical and enzymatic methods for producing biochemically significant compounds (Bülter, Wandrey, & Elling, 1997).

properties

Product Name

UDP-N-acetyl-alpha-D-galactosamine

Molecular Formula

C17H25N3O17P2-2

Molecular Weight

605.3 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-/m1/s1

InChI Key

LFTYTUAZOPRMMI-NESSUJCYSA-L

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-N-acetyl-alpha-D-galactosamine
Reactant of Route 2
UDP-N-acetyl-alpha-D-galactosamine
Reactant of Route 3
UDP-N-acetyl-alpha-D-galactosamine
Reactant of Route 4
UDP-N-acetyl-alpha-D-galactosamine
Reactant of Route 5
UDP-N-acetyl-alpha-D-galactosamine
Reactant of Route 6
UDP-N-acetyl-alpha-D-galactosamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.